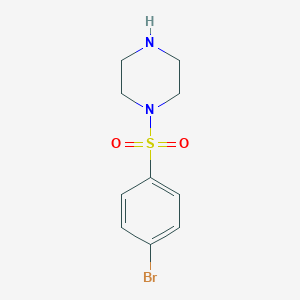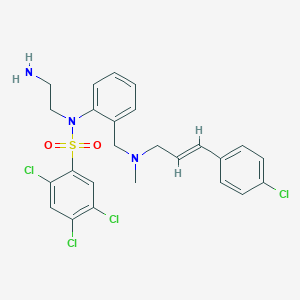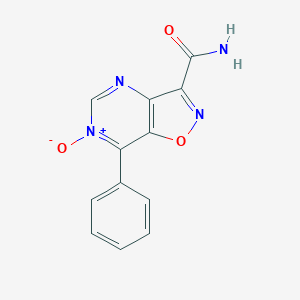
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide, also known as 7-PhI, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.
Effets Biochimiques Et Physiologiques
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, which makes it a potentially useful tool for studying these biological processes. However, one of the limitations of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its toxicity. This compound has been shown to be toxic to some normal cells, which limits its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide. One potential area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-5-carboxamide with m-chloroperbenzoic acid. This reaction results in the formation of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide.
Applications De Recherche Scientifique
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties.
Propriétés
Numéro CAS |
165611-04-1 |
|---|---|
Nom du produit |
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide |
Formule moléculaire |
C12H8N4O3 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
6-oxido-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-6-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O3/c13-12(17)9-8-11(19-15-9)10(16(18)6-14-8)7-4-2-1-3-5-7/h1-6H,(H2,13,17) |
Clé InChI |
FZKFKOYCTUYKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
Autres numéros CAS |
165611-04-1 |
Synonymes |
3-Carbamido-7-phenylisoxazolo(4,5-d)pyrimidine 6-N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
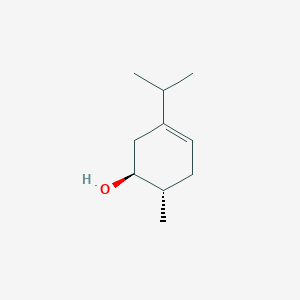
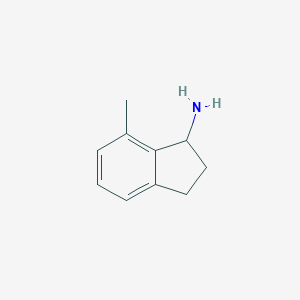
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
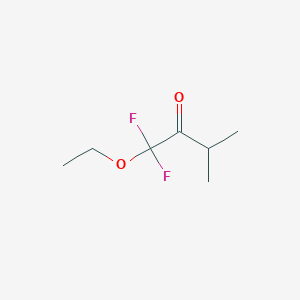

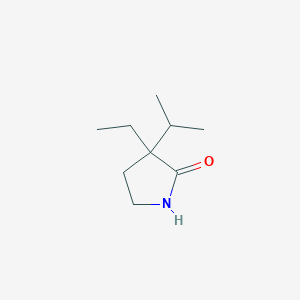
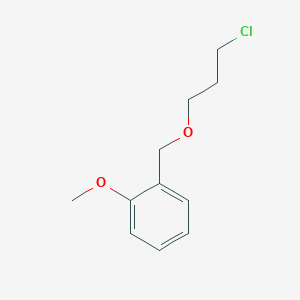
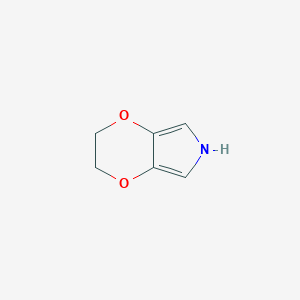
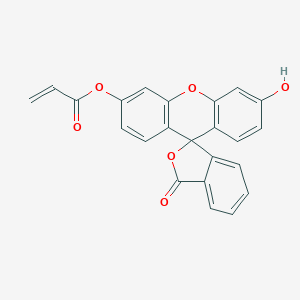

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
